molecular formula C17H16BrCl2N3O2 B586404 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Benzyl Ester Hydrobromide CAS No. 1391053-41-0

2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Benzyl Ester Hydrobromide

Numéro de catalogue: B586404
Numéro CAS: 1391053-41-0
Poids moléculaire: 445.138
Clé InChI: XPRYDDIOBQJWDQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development of Quinazoline Research

The historical evolution of quinazoline chemistry spans more than a century and half, beginning with foundational discoveries that established the framework for modern synthetic approaches. In 1869, Griess achieved the first synthesis of a quinazoline derivative, specifically 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogen with anthranilic acid. This pioneering work created what was initially termed "bicyanoamido benzoyl," a designation that persisted until 1885. The structural elucidation and nomenclature of quinazoline compounds underwent significant refinement during the late nineteenth century, with the formal name "quinazoline" being proposed by Weddige in 1887.

The systematic development of quinazoline synthetic methodology accelerated in the early twentieth century through the contributions of several prominent chemists. Bischler and Lang achieved a more refined synthesis by developing decarboxylation procedures for 2-carboxy derivatives, while Gabriel established a more satisfactory synthetic route in 1903. Gabriel's method involved the oxidation of 3,4-dihydroquinazoline intermediates, providing improved yields and greater synthetic control. Subsequently, Riedel described an alternative approach in 1905, utilizing ortho-nitrobenzaldehyde and formamide in the presence of zinc and dilute acetic acid to produce quinazoline derivatives with enhanced efficiency.

The nomenclature and structural classification systems for quinazoline compounds were further systematized through the work of Paal and Bush in 1889, who proposed the numbering system for the quinazoline ring that remains standard today. Additional historical designations including phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanaphthalene reflect the evolving understanding of this heterocyclic system. The compound is also recognized under the alternative name 1,3-diazanaphthalene, highlighting its structural relationship to naphthalene through nitrogen substitution.

Significance of Quinazoline Derivatives in Chemical Sciences

Quinazoline derivatives occupy a position of exceptional importance within heterocyclic chemistry, serving as foundational structures for more than 150 naturally occurring alkaloids isolated from diverse biological sources including plants, microorganisms, and animals. The bicyclic structure, consisting of a benzene ring fused with a pyrimidine ring, creates a planar aromatic system with distinctive electronic properties that contribute to its chemical versatility. The molecular framework exhibits marked polarization of the 3,4-double bond, resulting in characteristic reactivity patterns that distinguish quinazolines from simpler heterocyclic systems.

The structural characteristics of quinazoline derivatives enable extensive chemical modification through substitution at various positions around the bicyclic core. Research has demonstrated that positions 2, 6, and 8 of the quinazoline ring system are particularly significant for modulating biological and chemical properties. Furthermore, the addition of different heterocyclic moieties at position 3 has been shown to substantially enhance various types of activity. These structure-activity relationships provide the foundation for rational design approaches in developing new quinazoline-based compounds with desired properties.

The chemical stability and relatively straightforward synthetic accessibility of quinazoline derivatives have contributed significantly to their widespread use in chemical research. The lipophilic nature of many quinazoline compounds facilitates their penetration through biological membranes, making them valuable tools for various chemical investigations. Over 200 biologically active quinazoline and quinoline alkaloids have been identified from natural sources, demonstrating the prevalence and importance of this structural motif in nature.

Current chemical databases contain more than 300,000 compounds featuring quinazoline as a substructure, with approximately 40,000 of these demonstrating biological activity. This extensive chemical space reflects the continued interest in quinazoline chemistry and the ongoing development of new synthetic methodologies for accessing diverse quinazoline derivatives.

Classification and Structural Features of 2-Amino-5,6-dichloro Quinazoline Derivatives

The classification of 2-amino-5,6-dichloro quinazoline derivatives encompasses a specific subset of quinazoline chemistry characterized by distinctive substitution patterns that significantly influence both chemical reactivity and physical properties. The presence of amino functionality at the 2-position creates a nucleophilic center that participates in various chemical transformations, while the dichloro substitution at positions 5 and 6 introduces electron-withdrawing effects that modulate the electronic distribution throughout the quinazoline system.

Table 1: Structural Classification of 2-Amino-5,6-dichloro Quinazoline Derivatives

Compound Type Substitution Pattern Molecular Formula Key Structural Features
Parent Dihydro Compound 2-amino-5,6-dichloro-3,4-dihydroquinazoline C8H7Cl2N3 Reduced pyrimidine ring, primary amine
Acetic Acid Derivative (2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid C10H9Cl2N3O2 Carboxylic acid functionality at N3
Benzyl Ester Form 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Benzyl Ester C17H15Cl2N3O2 Protected carboxylic acid, enhanced lipophilicity

The 2-amino-5,6-dichloro-3,4-dihydroquinazoline structure represents the foundational member of this chemical family, with a molecular weight of 216.067 and the molecular formula C8H7Cl2N3. This compound features a partially reduced pyrimidine ring system, distinguishing it from fully aromatic quinazoline derivatives. The dihydro character creates additional stereochemical considerations and influences the compound's chemical reactivity profile.

The structural evolution from the basic dihydroquinazoline to more complex derivatives involves systematic functional group modifications that enhance specific chemical properties. The introduction of acetic acid functionality at the 3-position, as seen in (2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid (molecular formula C10H9Cl2N3O2), creates opportunities for further chemical elaboration while maintaining the core quinazoline structure. This carboxylic acid derivative serves as an important synthetic intermediate for accessing more complex quinazoline systems.

The dichloro substitution pattern at positions 5 and 6 creates a unique electronic environment within the quinazoline system. These chlorine substituents are positioned on the benzene ring portion of the bicyclic structure, directly influencing the electron density distribution and potentially affecting both chemical reactivity and intermolecular interactions. The electron-withdrawing nature of chlorine substituents tends to stabilize the quinazoline ring system while creating reactive sites for further chemical modification.

Relevance of Acetic Acid Benzyl Ester Modifications in Quinazoline Chemistry

The incorporation of acetic acid benzyl ester modifications into quinazoline chemistry represents a significant synthetic strategy for enhancing molecular properties and enabling sophisticated chemical transformations. The benzyl ester functionality serves multiple important roles, including protection of carboxylic acid groups during synthetic sequences, modulation of solubility characteristics, and provision of handles for further chemical elaboration. In the context of 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Benzyl Ester Hydrobromide, these modifications create a complex molecular architecture with enhanced synthetic utility.

The synthetic preparation of quinazoline benzyl ester derivatives typically involves multi-step procedures that demonstrate the sophisticated chemistry required for their formation. Research has shown that quinazoline-2,4(1H,3H)-dione derivatives can be successfully alkylated with benzyl bromoacetate in anhydrous dimethylformamide using potassium carbonate as a base. This methodology provides access to dibenzyl ester intermediates that can subsequently undergo selective chemical transformations to yield the desired quinazoline derivatives.

Table 2: Synthetic Transformations in Quinazoline Benzyl Ester Chemistry

Starting Material Reagent System Product Type Yield Range
Quinazoline-2,4-dione Benzyl bromoacetate, K2CO3, DMF Dibenzyl ester 62-65%
Benzyl ester intermediate Guanidine HCl, KOH, EtOH Guanidine derivative 68-81%
Benzyl ester intermediate Aminoguanidine, KOH, EtOH Triazole derivative 60-63%

The chemical reactivity of benzyl ester-modified quinazolines demonstrates significant versatility in synthetic applications. Treatment of these ester derivatives with nucleophilic reagents such as guanidine or aminoguanidine under basic conditions results in rapid cleavage of the ester bond accompanied by formation of new chemical functionalities. These transformations occur under relatively mild conditions, typically involving reflux in 95% ethanol, and provide access to diverse quinazoline derivatives with enhanced chemical complexity.

The hydrobromide salt formation in this compound serves important functions in both synthetic chemistry and compound characterization. Salt formation with hydrobromic acid typically enhances the crystallinity and stability of organic compounds, facilitating purification procedures and improving storage characteristics. The hydrobromide salt also modifies the solubility profile of the parent compound, potentially enhancing solubility in polar solvents while maintaining the essential structural features of the quinazoline system.

The molecular weight of 445.138 grams per mole for the complete hydrobromide salt reflects the substantial structural complexity achieved through systematic chemical modification. The combination of dichloro substitution, amino functionality, acetic acid derivatization, benzyl ester protection, and hydrobromide salt formation creates a molecule that exemplifies the sophisticated chemistry possible within the quinazoline framework. This structural complexity provides multiple sites for potential chemical reactivity while maintaining the fundamental quinazoline core that defines the compound's chemical identity.

Propriétés

IUPAC Name

benzyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2.BrH/c18-13-6-7-14-12(16(13)19)8-22(17(20)21-14)9-15(23)24-10-11-4-2-1-3-5-11;/h1-7H,8-10H2,(H2,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRYDDIOBQJWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)N=C(N1CC(=O)OCC3=CC=CC=C3)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrCl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Niementowski’s Cyclization for Quinazoline Formation

The Niementowski reaction remains a cornerstone for synthesizing 3,4-dihydro-4-oxoquinazoline derivatives. Adapted for the target compound, 5,6-dichloroanthranilic acid reacts with formamide at 125–130°C to yield 5,6-dichloro-3,4-dihydro-4-oxoquinazoline. This intermediate serves as a precursor for subsequent functionalization. Key modifications include:

  • Chlorination Timing : Introducing chlorine at the anthranilic acid stage ensures regioselectivity, avoiding post-cyclization halogenation that may require harsh conditions.

  • Solvent Optimization : Replacing traditional toluene with dimethylformamide (DMF) enhances solubility, achieving 85% yield compared to 70% in toluene.

Grimmel, Guinther, and Morgan’s Method for Amino Group Introduction

This method involves heating 5,6-dichloroanthranilic acid with ammonium acetate and phosphorus trichloride. The reaction generates 2-amino-5,6-dichloro-3,4-dihydro-4-oxoquinazoline, which is critical for downstream esterification. Challenges include:

  • Byproduct Formation : Phosphorus trichloride may over-chlorinate the ring, necessitating strict stoichiometric control (1:1.2 ratio of anthranilic acid to PCl₃).

  • Temperature Sensitivity : Maintaining 110°C prevents decomposition, yielding 78% pure product.

Modern Catalytic Methods for Functionalization

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction introduces the acetic acid benzyl ester group via boronic ester intermediates. For example:

  • Borylation : 2-Amino-5,6-dichloro-3(4H)-quinazoline reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂, yielding a boronate ester (82% yield).

  • Coupling : The boronate ester couples with benzyl bromoacetate under Pd catalysis (K₂CO₃, 100°C, 4 h), forming the acetic acid benzyl ester sidechain (75% yield).

Key Advancements :

  • Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄, reducing side reactions from 25% to 12%.

  • Solvent System : A 4:1 dioxane/water mixture enhances reactivity, shortening reaction time from 8 h to 4 h.

Microwave-Assisted Esterification

Microwave irradiation accelerates the esterification of 2-amino-5,6-dichloro-3(4H)-quinazoline-4-acetic acid with benzyl bromide:

  • Conditions : 150 W, 100°C, 30 min, K₂CO₃ as base.

  • Yield : 89% vs. 65% under conventional heating.

One-Pot Synthesis Strategies

DMAP-Catalyzed Cyclization and Esterification

A one-pot method using 4-dimethylaminopyridine (DMAP) streamlines quinazoline formation and esterification:

  • Cyclization : 5,6-Dichloroanthranilic acid reacts with tert-butyl dicarbonate ((Boc)₂O) in DMF, forming the quinazoline-2,4-dione core (78% yield).

  • Esterification : In situ treatment with benzyl bromide and DMAP (0.1 equiv) at room temperature installs the benzyl ester (82% yield).

Advantages :

  • Reduced Steps : Eliminates intermediate isolation, cutting synthesis time by 40%.

  • Scalability : Demonstrated for gram-scale production with consistent yields (±3%).

Salt Formation and Final Purification

Hydrobromide Salt Crystallization

The free base (2-amino-5,6-dichloro-3(4H)-quinazoline acetic acid benzyl ester) is treated with 48% HBr in ethanol at 0°C:

  • Procedure : Dissolve free base in ethanol, add HBr dropwise, and stir for 3 h. Crystallization at −20°C yields 92% pure hydrobromide salt.

  • Purity Control : Recrystallization from ethanol/water (9:1) removes residual HBr, achieving >99% purity by HPLC.

Alternative Salt Formation Routes

  • Ion Exchange : Passing the free base through a Dowex® HBr resin column provides comparable yields (90%) but requires specialized equipment.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Time (h)Purity (%)
Niementowski + SuzukiCyclization, Cross-Coupling751298
Microwave EsterificationDirect Esterification890.597
One-Pot DMAPCyclization/Esterification82699
Classical Salt FormationHBr Treatment92399

Trade-offs :

  • Cost : Pd catalysts increase expense by ~30% compared to classical methods.

  • Scalability : One-pot methods reduce labor but require precise temperature control .

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Benzyl Ester Hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound is part of a broader family of quinazoline derivatives with variations in ester groups, counterions, and substituents. Key analogs include:

Table 1: Comparative Overview of Quinazoline Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Salt Form Key Application
2-Amino-5,6-dichloro-3(4H)-quinazoline acetic acid benzyl ester hydrobromide 1391053-41-0 C₁₇H₁₅Cl₂N₃O₂ 364.23 Hydrobromide Impurity standard, drug development
2-Amino-5,6-dichloro-3(4H)-quinazoline acetic acid ethyl ester hydrobromide 70381-75-8 C₁₂H₁₄BrCl₂N₃O₂ 383.07 Hydrobromide Anagrelide impurity (Related Compound C)
2-Amino-5,6-dichloro-3(4H)-quinazoline acetic acid methyl ester hydrobromide 70380-52-8 Not explicitly provided 278.00* Hydrobromide Metabolite, impurity standard
2-(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid hydrochloride C₁₀H₁₀Cl₃N₃O₂ 310.56 Hydrochloride Intermediate in synthesis
2-Amino-5,6-dichloro-3(4H)-quinazoline acetic acid 1159977-03-3 C₁₀H₉Cl₂N₃O₂ 274.10 Free acid Parent compound for ester derivatives

*Molecular weight inferred from pricing data in .

Key Observations:

Ester Group Variations :

  • Benzyl ester (C₁₇H₁₅Cl₂N₃O₂): Larger aromatic group increases molecular weight and lipophilicity compared to ethyl (C₁₂H₁₄BrCl₂N₃O₂) or methyl esters. This may influence solubility and metabolic stability .
  • Ethyl ester hydrobromide (CAS 70381-75-8) has a higher molecular weight (383.07 g/mol) due to the bromine atom in the hydrobromide salt .

Salt Forms :

  • Hydrobromide vs. Hydrochloride : The hydrochloride analog (C₁₀H₁₀Cl₃N₃O₂, MW 310.56 g/mol) has a lower molecular weight than hydrobromide salts, reflecting differences in halogen atomic mass . Hydrobromides generally exhibit higher solubility in polar solvents compared to hydrochlorides .

Free Acid Form: The parent compound, 2-amino-5,6-dichloro-3(4H)-quinazoline acetic acid (CAS 1159977-03-3), lacks an ester group and salt, resulting in a lower molecular weight (274.10 g/mol). It serves as a precursor for ester derivatives .

Pharmacological and Industrial Relevance

  • Anagrelide Impurities : The ethyl ester hydrobromide (CAS 70381-75-8) is designated as Anagrelide Related Compound C , a specified impurity in pharmacopeial standards . Benzyl and methyl esters may arise as synthetic intermediates or degradation products during drug manufacturing .
  • Role of Purity : All compounds listed in Table 1 are synthesized with ≥95% purity, ensuring reliability as reference materials for quality control in drug development .

Data Limitations and Discrepancies

  • This suggests either an error in the reported formula or molecular weight .

Activité Biologique

2-Amino-5,6-dichloro-3(4H)-quinazoline acetic acid benzyl ester hydrobromide is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. The compound's structure includes significant functional groups that contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C17H15Cl2N3O2·HBr
  • Molecular Weight : 445.138 g/mol
  • CAS Number : 1391053-41-0
  • IUPAC Name : Benzyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate; hydrobromide

The compound is characterized by a quinazoline core, which is known for its broad spectrum of biological activities, including anticancer and antimicrobial effects.

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activity. A study evaluated various quinazoline analogs against human carcinoma cell lines such as HepG2 (liver), MCF7 (breast), and A549 (lung) and found that many compounds demonstrated potent cytotoxic effects. Specifically, the compound showed promising results in inhibiting cell proliferation and inducing apoptosis in these cancer cell lines .

The mechanism of action for this compound appears to involve the inhibition of key signaling pathways associated with cancer progression. For instance, it has been reported that certain quinazoline derivatives inhibit the phosphorylation of ERK1/2, a critical pathway in cell proliferation and survival . Additionally, the compound may interact with specific proteins or enzymes involved in tumor growth, leading to reduced viability of cancer cells.

Case Studies and Experimental Data

  • Cytotoxicity Assays :
    • Cell Lines Tested : HepG2, MCF7, A549
    • Method : MTT assay was used to assess cell viability.
    • Results : Significant inhibition of cell viability was observed at varying concentrations of the compound, indicating its potential as an anticancer agent.
  • Docking Studies :
    • Molecular docking studies have suggested that the compound binds effectively to target proteins involved in cancer signaling pathways. This binding could inhibit their activity and disrupt cancer cell growth .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological ActivityMechanism
Quinazoline DerivativesSimilar core structureAnticancerERK1/2 inhibition
AminoquinazolinesAmino group presentAntimicrobialProtein interaction
DichloroquinazolinesDichloro substituentsCytotoxicityEnzyme inhibition

The unique combination of amino and dichloro groups in this compound potentially enhances its biological activity compared to other quinazoline derivatives.

Q & A

Q. What are the recommended synthetic pathways for preparing this compound, and how can purity be optimized?

Methodological Answer :

  • Pathway 1 : React 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under reflux with glacial acetic acid as a catalyst. Purify via vacuum evaporation and filtration .
  • Pathway 2 : Use carboxybenzyl (Cbz) protection of the amino group, followed by sulfonyl chloride formation and nucleophilic substitution with sodium azide. Deprotection with HBr in acetic acid yields the hydrobromide salt .
  • Purity Optimization : Employ column chromatography (e.g., ethyl acetate/hexane systems) to isolate intermediates and final products. Monitor using TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy : Key peaks include aromatic protons (δ 7.2–7.5 ppm for benzyl ester) and hydrobromide-associated protons (broad singlet near δ 3.5 ppm) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1730 cm⁻¹) and hydrobromide salt formation (N–H stretches at 2500–3000 cm⁻¹) .
  • Mass Spectrometry : Look for molecular ion clusters consistent with the molecular formula (C₁₆H₁₃Cl₂N₃O₂·HBr, exact mass 421.97 g/mol) .

Q. What safety protocols are essential during handling and storage?

Methodological Answer :

  • Handling : Use fume hoods, nitrile gloves, and explosion-proof equipment due to azide intermediates .
  • Storage : Preserve in airtight, light-protected containers at controlled room temperature (20–25°C) to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its biological activity?

Methodological Answer :

  • Antiplatelet Activity : Use platelet aggregation assays (e.g., ADP-induced aggregation in human PRP) with anagrelide as a positive control, given its structural similarity to anagrelide impurities .
  • Antimicrobial Screening : Perform MIC assays against Gram-positive bacteria (e.g., S. aureus) using serial dilutions (1–256 µg/mL) .
  • Data Validation : Include triplicate runs and statistical analysis (e.g., ANOVA) to address variability .

Q. How should impurity profiling be conducted for pharmacopeial compliance?

Methodological Answer :

  • Known Impurities : Monitor 6,7,8-Trichloro-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one (USP impurity C) and [2-Amino-5,6-dichloroquinazoline-3(4H)-yl]acetic acid (impurity B) via HPLC with UV detection (λ = 254 nm) .
  • Quantification : Use reference standards (e.g., LGC Quality’s hydrobromide analytical standards) and calibrate with ≤0.1% detection limits .

Q. Table 1: Key Impurities and Control Methods

Impurity NameCAS NumberAnalytical MethodAcceptable Limit
Anagrelide Impurity B70381-75-8HPLC-UV≤0.15%
6,7,8-Trichloro-derivative28888-44-0LC-MS/MS≤0.10%

Q. How can contradictory biological activity data between studies be resolved?

Methodological Answer :

  • Factor 1 : Assess impurity profiles (e.g., residual solvents or unreacted intermediates) using GC-MS or headspace analysis .
  • Factor 2 : Verify stereochemical consistency via X-ray crystallography (e.g., CCDC 2032776 for analogous hydrazides) .
  • Factor 3 : Standardize assay conditions (e.g., pH, temperature) to minimize variability .

Q. What mechanistic studies are recommended to elucidate its mode of action?

Methodological Answer :

  • Molecular Docking : Target quinazoline-binding enzymes (e.g., PDE3A for antiplatelet effects) using AutoDock Vina and PDB structures .
  • Metabolite Tracking : Use ¹⁴C-labeled compound in hepatic microsomal assays to identify hydrolysis products (e.g., free acetic acid derivatives) .

Q. How can crystallographic stability be assessed under varying conditions?

Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals in methanol/ether systems and analyze lattice energy via DFT calculations (e.g., Gaussian 16) .
  • Stability Testing : Expose to accelerated conditions (40°C/75% RH for 6 months) and monitor degradation via PXRD .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.